

Unveiling the Molecular Target of MSC-4106: A Technical Guide

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For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of **MSC-4106**, a potent and orally active small molecule inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Finding: MSC-4106 Targets the YAP/TAZ-TEAD Transcriptional Complex

MSC-4106 has been identified as a direct inhibitor of the interaction between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA Domain (TEAD) family of transcription factors.[1][2][3] This inhibition is achieved through the binding of MSC-4106 to the conserved lipid pocket, also known as the P-site, of TEAD proteins, with a noted affinity for TEAD1 and TEAD3.[1][2] By occupying this pocket, MSC-4106 allosterically prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, which is a critical driver of cell proliferation and survival in various cancers.

Quantitative Analysis of MSC-4106 Activity

The efficacy of **MSC-4106** has been quantified through a series of in vitro and in vivo assays, demonstrating its potent inhibitory effects.



In Vitro Activity

Assay Type	Cell Line <i>l</i> Target	Parameter	Value	Reference
Surface Plasmon Resonance (SPR)	TEAD1	Kd	0.12 μΜ	
Luciferase Reporter Assay	SK-HEP-1	IC50	4 nM	
Cell Viability Assay (4 days)	NCI-H226 (YAP- dependent)	IC50	14 nM	
Cell Viability Assay (7 days)	NCI-H226 (YAP- dependent)	IC50	3 nM	
Cell Viability Assay (96 hours)	SW620 YAP/TAZ KO (YAP- independent)	IC50	>30 μΜ	
TEAD Auto- palmitoylation Inhibition	HEK293 (TEAD1 Overexpressing)	% Inhibition (at 10 μM)	97.3%	
TEAD Auto- palmitoylation Inhibition	HEK293 (TEAD3 Overexpressing)	% Inhibition (at 10 μM)	75.9%	_

In Vivo Activity

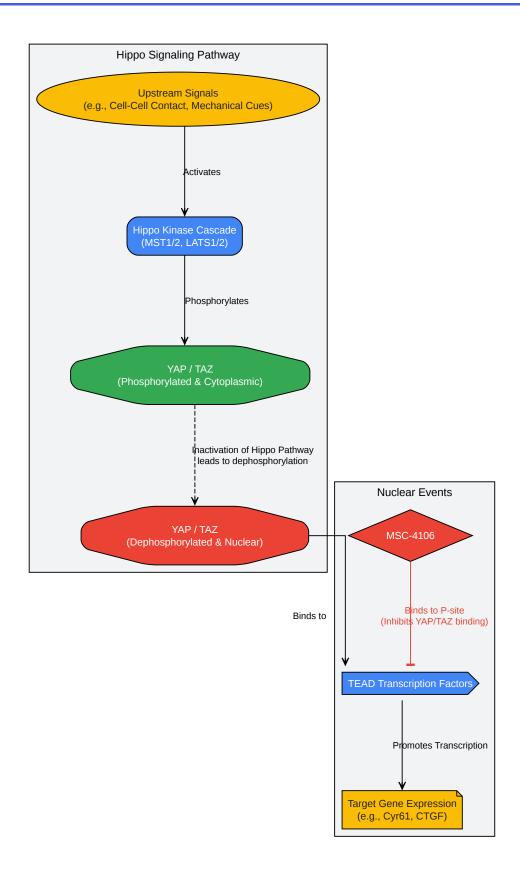


Animal Model	Dosing	Outcome	Reference
NCI-H226 Tumor Xenograft	5 mg/kg p.o. q.d. x 32 days	Controlled tumor growth	
NCI-H226 Tumor Xenograft	100 mg/kg p.o. q.d. x 32 days	Tumor regression	
NCI-H226 Tumor Xenograft	1, 5, 100 mg/kg p.o. (single dose)	Dose- and time- dependent downregulation of Cyr61	

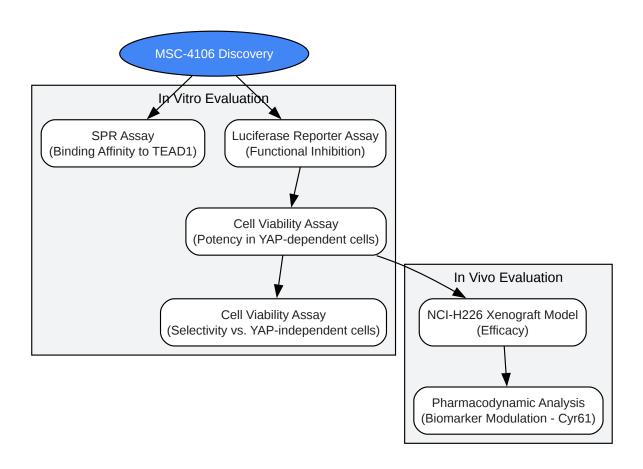
Signaling Pathway and Mechanism of Action

MSC-4106 intervenes in the Hippo signaling pathway, a critical regulator of organ size and cell fate. In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activators YAP and TAZ. These proteins translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. **MSC-4106**'s mechanism of action is to disrupt this crucial interaction.









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